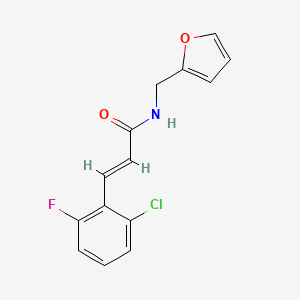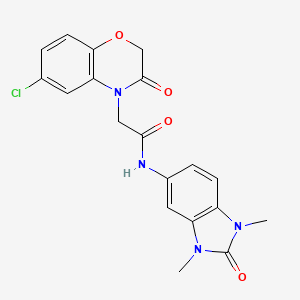
3-acetyl-2-methyl-1-benzofuran-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-methyl-1-benzofuran-5-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives. It is a white crystalline powder and has a molecular formula of C18H14O4. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Scientific Research Applications
3-acetyl-2-methyl-1-benzofuran-5-yl benzoate has been studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also shown that this compound has potential as a neuroprotective agent, as it can protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-1-benzofuran-5-yl benzoate is not fully understood. However, studies have suggested that it exerts its therapeutic effects through its antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals and inhibit inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to enhance cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-acetyl-2-methyl-1-benzofuran-5-yl benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-acetyl-2-methyl-1-benzofuran-5-yl benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a natural antioxidant and anti-inflammatory agent in the food and cosmetic industries. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it an interesting subject for scientific research. While its mechanism of action is not fully understood, studies have shown that it can modulate various biochemical and physiological processes. Further research is needed to fully understand its potential therapeutic applications and to explore its use in various industries.
Synthesis Methods
The synthesis of 3-acetyl-2-methyl-1-benzofuran-5-yl benzoate involves the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
(3-acetyl-2-methyl-1-benzofuran-5-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11(19)17-12(2)21-16-9-8-14(10-15(16)17)22-18(20)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDUVHBTUQGGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)